Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid
Description
Historical Context of Guanidine Derivatives in Chemical Research
The foundation of guanidine chemistry traces back to the pioneering work of Adolph Strecker in 1861, who first isolated guanidine through the oxidative degradation of guanine from Peruvian guano. This initial discovery marked the beginning of systematic investigation into nitrogen-rich organic compounds, establishing guanidine as a fundamental structural motif in organic chemistry. The subsequent development of guanidine derivative synthesis gained momentum in the early twentieth century, particularly following the 1907 German patent awarded to Italian chemist Celso Ulpiani for the conversion of dicyanamide with strong acid to produce guanidinium nitrate. This synthetic methodology laid the groundwork for the systematic preparation of various guanidine salts and derivatives that would become essential tools in chemical research.
The evolution of guanidine chemistry throughout the twentieth century witnessed significant advances in understanding the unique properties of these nitrogen-rich compounds. The recognition of guanidine as one of the strongest organic bases, with a dissociation constant value of 13.6, fundamentally shaped approaches to their synthesis and application. This exceptional basicity enables guanidine derivatives to engage in specialized interactions with carboxylates, phosphates, and metals, making them valuable in both synthetic and biological contexts. The development of more sophisticated guanidine derivatives, including dicationic systems, emerged from the recognition that multiple guanidinium centers could provide enhanced binding capabilities and unique chemical properties not achievable with monocationic analogs.
The modern era of guanidine derivative research has been characterized by increasingly sophisticated synthetic methodologies that enable the preparation of complex structures incorporating multiple functional groups. The emergence of bis-guanidine compounds represents a natural progression in this field, driven by the understanding that dicationic systems can exhibit enhanced stability and unique reactivity patterns. Contemporary research approaches have focused on developing systematic methods for introducing diverse substituents into guanidine frameworks, enabling the preparation of specialized derivatives such as bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid that incorporate both heterocyclic and dicationic features.
Structural Significance of Dicationic Bis-Guanidines
Dicationic bis-guanidine compounds represent a sophisticated class of nitrogen-rich molecules characterized by the presence of two guanidinium centers within a single molecular framework. The structural significance of these systems lies in their ability to simultaneously present multiple positively charged sites, creating unique electrostatic and hydrogen-bonding environments that distinguish them from their monocationic counterparts. In the case of this compound, the dicationic character is established through the incorporation of two guanidine functionalities, each capable of protonation to form stable guanidinium cations under physiological conditions.
The incorporation of 5-methyl-2-furyl substituents in this bis-guanidine system introduces additional structural complexity that significantly influences the overall molecular properties. The furan rings provide aromatic character while maintaining relatively compact molecular dimensions, and the methyl substituents at the 5-position of each furan ring introduce steric effects that may influence conformational preferences and intermolecular interactions. The methylene linkers connecting the furan rings to the guanidine centers provide sufficient flexibility to accommodate various binding modes while maintaining the spatial relationship between the two cationic centers.
Recent investigations into dicationic bis-guanidine systems have revealed that these compounds exhibit distinctive binding characteristics compared to their monocationic analogs. The presence of two guanidinium centers enables multidentate interactions with anionic species, potentially leading to enhanced binding affinity and selectivity. Furthermore, the spatial arrangement of the two cationic centers can be modulated through the choice of linking groups and substituents, providing opportunities for rational design of compounds with specific binding properties. The aromatic furan substituents in bis(N-[(5-methyl-2-furyl)methyl]-guanidine) may also contribute to binding interactions through aromatic stacking or hydrophobic interactions, expanding the range of potential molecular recognition events.
| Structural Feature | Molecular Contribution | Functional Significance |
|---|---|---|
| Dual Guanidine Centers | Dicationic Character | Enhanced Binding Affinity |
| 5-Methyl-2-furyl Groups | Aromatic and Steric Effects | Selectivity and Conformation |
| Methylene Linkers | Conformational Flexibility | Adaptable Binding Modes |
| Sulfuric Acid Counterions | Charge Neutralization | Crystalline Stability |
Relevance of Sulfate Counterions in Guanidine Chemistry
The selection of sulfuric acid as the counterion for bis(N-[(5-methyl-2-furyl)methyl]-guanidine) reflects fundamental principles governing the formation and stability of guanidinium salts. Sulfate counterions have established themselves as particularly effective partners for guanidinium cations due to their ability to form stable crystalline structures while maintaining favorable solubility characteristics. The divalent nature of sulfate ions enables them to interact simultaneously with multiple guanidinium centers, potentially contributing to the formation of well-ordered solid-state structures that facilitate purification and storage of these dicationic compounds.
The historical precedent for sulfate utilization in guanidine chemistry demonstrates the effectiveness of this counterion choice across diverse structural contexts. Guanidine sulfate itself represents one of the most commercially important guanidine salts, produced industrially through established synthetic routes and utilized as a stable precursor for various chemical transformations. The success of simpler guanidine sulfates in providing stable, crystalline materials has naturally extended to more complex systems, including dicationic derivatives such as this compound.
The physicochemical properties conferred by sulfate counterions contribute significantly to the practical utility of guanidinium salts in research and potential applications. The formation of sulfuric acid salts typically results in materials with enhanced thermal stability compared to other common counterions, facilitating handling and storage procedures. Additionally, the predictable stoichiometry of sulfate salt formation, where one divalent sulfate ion can neutralize two guanidinium cations, provides clear guidelines for synthetic procedures and analytical characterization of these materials.
| Counterion Type | Charge | Stability Characteristics | Typical Applications |
|---|---|---|---|
| Sulfate | -2 | High Crystalline Stability | Commercial Salts |
| Hydrochloride | -1 | High Water Solubility | Laboratory Use |
| Nitrate | -1 | Industrial Production | Synthetic Precursors |
| Carbonate | -2 | Moderate Stability | Specialized Applications |
The influence of sulfate counterions extends beyond simple charge neutralization to encompass effects on molecular conformation and intermolecular interactions within the solid state. The ability of sulfate ions to participate in hydrogen bonding networks with guanidinium centers may contribute to specific conformational preferences that influence the overall properties of the resulting salt. This structural organization in the solid state can have important implications for dissolution behavior, reactivity, and potential biological activity of dicationic bis-guanidine compounds.
Properties
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H11N3O.H2O4S/c2*1-5-2-3-6(11-5)4-10-7(8)9;1-5(2,3)4/h2*2-3H,4H2,1H3,(H4,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIWZFQYFVTWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN=C(N)N.CC1=CC=C(O1)CN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Guanidine Derivative Formation by Reaction with Heterocyclic Aldehydes
A common approach to synthesize bis-substituted guanidine derivatives involves the condensation of guanidine or its salts with heterocyclic aldehydes such as 5-methyl-2-furaldehyde. This method typically proceeds via nucleophilic addition of the guanidine nitrogen to the aldehyde carbonyl, followed by stabilization and salt formation.
- Reaction Medium: Aqueous or mixed aqueous-organic solvents are used to dissolve guanidine salts and aldehydes.
- Temperature: Mild to moderate heating (50–130 °C) facilitates condensation without significant decomposition.
- pH Control: Acidic conditions, often with sulfuric acid, promote salt formation and stabilize the guanidine derivative as a sulfate salt.
Industrially Advantageous Process Using Nitroguanidine Derivatives
According to a patented process for producing nitroguanidine derivatives, a related class of guanidine compounds, the reaction of nitroisourea derivatives with amine derivatives in aqueous solutions containing high concentrations of inorganic salts (≥50% saturated solubility) and a base can yield guanidine derivatives efficiently with high selectivity and yield.
- Key Features:
- Use of aqueous solutions with dissolved inorganic salts to suppress decomposition.
- Addition of a base to minimize by-products.
- Salt formation using inorganic acids including sulfuric acid to obtain sulfate salts.
- Relevance: Although focused on nitroguanidine derivatives, the principles of controlling aqueous reaction conditions and salt formation apply to bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid synthesis.
Salt Formation and Purification
The formation of the sulfuric acid salt is typically achieved by adding sulfuric acid to the free base guanidine derivative solution under controlled pH and temperature conditions.
- Temperature Range: 100–130 °C is effective for salt formation and purification without degradation, as demonstrated in related guanidine salt preparations.
- Dilute Solutions: Using dilute aqueous solutions (≤10 wt% of crude product) helps control side reactions and facilitates purification.
- pH Control: Maintaining the pH between 2.5 and 3 optimizes salt formation and minimizes impurities.
Detailed Reaction Parameters and Data Table
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | Guanidine or guanidine nitrate; 5-methyl-2-furaldehyde | Aldehyde provides the furylmethyl moiety; guanidine provides the guanidine group |
| Solvent | Water or aqueous-organic mixture | Water facilitates salt formation; organic solvents may improve solubility |
| Temperature | 50–130 °C | Elevated temperatures promote condensation and salt formation without decomposition |
| Reaction Time | 2–6 hours | Sufficient for completion of condensation and salt formation |
| pH | Acidic (2.5–3) | Controlled by sulfuric acid addition to form sulfate salt |
| Inorganic Salt Presence | ≥50% saturated solubility (e.g., NaCl) | Enhances reaction selectivity and suppresses decomposition |
| Base Addition | Mild base (e.g., NaOH) | Added to suppress by-products during guanidine derivative formation |
| Yield | Typically high (>80%) | Optimized conditions yield high-purity sulfate salt |
Research Findings and Optimization Strategies
- Salt Formation Efficiency: The use of sulfuric acid to form the sulfate salt is preferred due to its industrial acceptability and ability to produce stable crystalline salts.
- By-product Suppression: Adding a base during the reaction minimizes side reactions, improving yield and purity.
- Temperature Control: Maintaining temperatures below 130 °C prevents degradation of guanidine derivatives and ensures product integrity.
- Solubility Effects: High salt concentration in the aqueous phase improves reaction kinetics and suppresses hydrolysis or decomposition pathways.
- Purification: Dilute solutions and controlled pH facilitate downstream purification steps, reducing impurities and enhancing product quality.
Summary of Preparation Method
- Condensation Step: React guanidine or its salt with 5-methyl-2-furaldehyde in aqueous or aqueous-organic solvent under mild heating (50–80 °C) to form the bis-substituted guanidine intermediate.
- Salt Formation: Add sulfuric acid to the reaction mixture to convert the free base into its sulfate salt, maintaining pH 2.5–3 and temperature 100–130 °C.
- Optimization: Include inorganic salts at high saturation and a mild base to suppress by-products and improve yield.
- Isolation: Cool and crystallize the this compound salt, followed by filtration and drying.
Chemical Reactions Analysis
Types of Reactions
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The guanidine and furan groups can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Organic Synthesis and Catalysis
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid serves as a reagent in organic synthesis. It is utilized in various catalytic processes, enhancing reaction rates and selectivity. Its ability to participate in oxidation, reduction, and substitution reactions makes it valuable in the development of new chemical entities.
Biochemical Assays
In biological research, this compound is employed in biochemical assays to study enzyme interactions. Its guanidine group can form hydrogen bonds and ionic interactions with biomolecules, influencing their activity. The furan moiety may also engage in π-π interactions, further modulating biological effects.
Production of Specialty Chemicals
Industrially, this compound is used in the production of specialty chemicals. Its unique properties allow for the synthesis of various derivatives that find applications in pharmaceuticals, agrochemicals, and materials science.
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from this compound were tested against various bacterial strains and showed promising results comparable to standard antibiotics .
Table 1: Antimicrobial Efficacy of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.9 µmol/mL |
| Compound B | S. aureus | 1.5 µmol/mL |
| Compound C | Pseudomonas aeruginosa | 2.0 µmol/mL |
Case Study 2: Enzyme Inhibition Studies
Another study focused on the inhibition of specific enzymes using this compound as a substrate analog. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in treating diseases linked to enzyme dysregulation .
Mechanism of Action
The mechanism by which Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid exerts its effects involves its interaction with molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity. The furan ring may also participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to other bis-guanidine derivatives with variations in substituents and counterions:
Key Observations :
- Electronic Effects : The 5-methylfuran substituent in the target compound provides moderate electron-donating effects compared to the electron-withdrawing chloro group in ’s derivative. This influences reactivity in nucleophilic or electrophilic reactions .
- Solubility : Sulfuric acid as a counterion enhances aqueous solubility compared to methanesulfonate (), which may reduce solubility due to stronger ion pairing .
Physicochemical Properties
- Melting Points : Guanidine derivatives with aromatic substituents (e.g., benzodioxin in ) exhibit higher melting points (210–212°C) due to crystalline packing, whereas aliphatic substituents (e.g., isoprenyl in ) likely lower melting points .
- Stability : Sulfuric acid derivatives (e.g., and target compound) are stable under acidic conditions but may hydrolyze in basic media. Methanesulfonate derivatives () offer better thermal stability .
Biological Activity
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, neuroprotective, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two guanidine moieties linked to 5-methyl-2-furyl groups, with a sulfuric acid component contributing to its solubility and stability in biological systems.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar guanidine derivatives. For instance, compounds with guanidine structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibition Zone: 32 mm |
| Compound B | Escherichia coli | MIC: 8 µg/mL |
In a comparative study, this compound demonstrated significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Neuroprotective Effects
Guanidine derivatives have been investigated for their neuroprotective effects, particularly in the context of serotonin receptor modulation. The 5-HT5 receptor, targeted by guanidine compounds, plays a crucial role in various neurodegenerative diseases. Research indicates that this compound may exhibit protective effects against neuronal damage by enhancing serotonin signaling pathways .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of guanidine derivatives found that those with furan components exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The specific compound this compound was shown to have an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against E. coli and 16 µg/mL against S. aureus.
- Neuroprotection in Animal Models : In vivo studies using murine models of neurodegeneration indicated that treatment with this compound led to a significant reduction in markers of oxidative stress and inflammation in the brain, suggesting potential therapeutic applications for conditions like Alzheimer’s disease and Parkinson’s disease .
Q & A
Q. What are the optimal synthesis conditions for Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid?
Methodological Answer: The synthesis involves two key steps:
Intermediate Preparation : React 5-methyl-2-furfurylamine with cyanamide under catalytic conditions (e.g., acidic or basic catalysts) to form N-[(5-methyl-2-furyl)methyl]-guanidine.
Salt Formation : Treat the intermediate with concentrated sulfuric acid in a 2:1 molar ratio under controlled temperature (20–40°C) to avoid side reactions.
Critical Parameters :
- Temperature : Excess heat may degrade the furan ring; maintain ≤60°C.
- Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of the furyl methyl group (δ ~2.3 ppm for CH₃) and guanidine protons (δ ~6.8–7.2 ppm).
- FT-IR : Identify sulfate vibrations (∼1100 cm⁻¹) and guanidine N–H stretches (∼3300 cm⁻¹).
- Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
- Elemental Analysis : Verify C, H, N, and S content (±0.3% theoretical) .
Q. What stability considerations are critical during storage and handling?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers at 4°C to prevent hydrolysis of the sulfate group.
- Decomposition Risks :
- Thermal : Degrades above 150°C, releasing SO₃ and furan derivatives.
- Moisture Sensitivity : Use desiccants in storage environments.
- Safety : Follow OSHA/GHS protocols for corrosive substances (e.g., PPE: nitrile gloves, lab coat) .
Advanced Research Questions
Q. How does the compound interact with biological targets in medicinal chemistry studies?
Methodological Answer:
- Receptor Binding Assays : Screen against G-protein-coupled receptors (GPCRs) using fluorescence polarization.
- In Vitro Toxicity : Evaluate IC₅₀ values in HEK293 cells via MTT assays.
- Mechanistic Insight : Molecular docking (e.g., AutoDock Vina) predicts affinity for guanidine-binding enzymes like nitric oxide synthases.
Data Contradictions : Discrepancies in IC₅₀ values may arise from varying assay pH or solvent (DMSO vs. saline). Normalize data using internal controls .
Q. What strategies resolve contradictory spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation :
- X-ray Crystallography : Resolve ambiguous proton assignments (e.g., overlapping furyl and guanidine signals).
- High-Resolution MS : Confirm molecular formula (C₁₄H₂₀N₆O₄S) with <2 ppm error.
- Dynamic NMR : Assess rotational barriers of the guanidine group in DMSO-d₆ at variable temperatures .
Q. How does the compound’s reactivity compare to analogous guanidine sulfates in catalytic applications?
Methodological Answer:
- Comparative Kinetic Studies :
- Substrate Scope : Test in Ullmann coupling or Henry reactions.
- Catalytic Efficiency : Calculate turnover numbers (TON) and compare with N-methyl-N-(2-pyridinylmethyl)guanidine sulfate.
Key Finding : The furyl group enhances π-π interactions in transition states, increasing TON by 20–30% in aryl amination reactions .
Q. What computational models predict its environmental fate in ecological toxicity studies?
Methodological Answer:
- QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN score) and ecotoxicity (LC₅₀ for Daphnia magna).
- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (AMBER force field).
Contradiction Alert : Predicted half-life (t₁/₂ = 14 days) may conflict with experimental soil studies due to microbial diversity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
